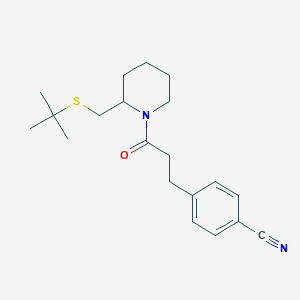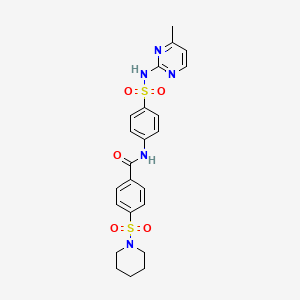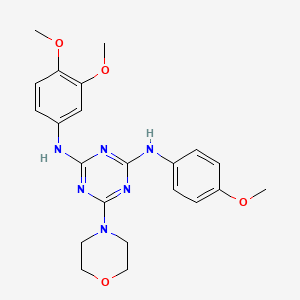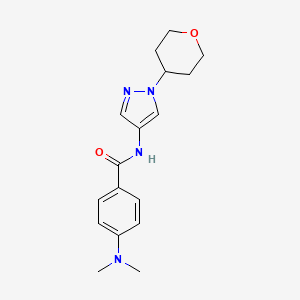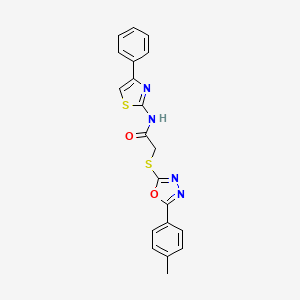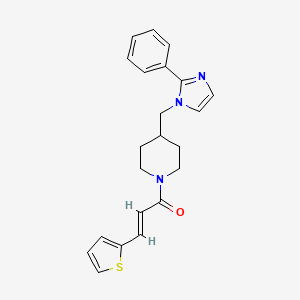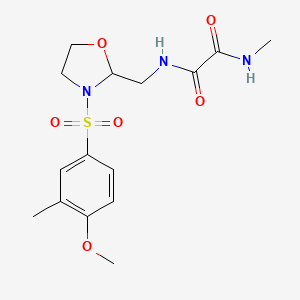
3-Methyl-8-nitro-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-8-nitro-7-pentyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C11H15N5O4 . It has an average mass of 281.268 Da and a monoisotopic mass of 281.112396 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified . The index of refraction is 1.685 . It has 9 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The polar surface area is 113 Å2 . The log Kow (KOWWIN v1.67 estimate) is 1.73 .Wissenschaftliche Forschungsanwendungen
Nitration Methods and Nitro Group Chemistry
- Iglesias (2013) discussed a new method for the nitrosation of 1,3-diketones applied to 3-ethyl- and 3-methyl pentane-2,4-dione, demonstrating techniques that could be applicable for modifying similar compounds through nitrosation reactions (Iglesias, 2013).
Structural Studies and Synthesis
- Marten et al. (2007) provided a synthesis and structural study of methyl- and nitro-substituted arylhydrazones of pentane-2,4-dione, offering a foundation for understanding how nitro and methyl groups affect the structure and potential reactivity of such compounds (Marten et al., 2007).
Application in Material Science and Catalysis
- Khazaei et al. (2016) explored the use of a novel nano ionic liquid for synthesizing Biginelli-type compounds, showcasing the role of nitro-substituted ionic liquids in catalysis and material science applications (Khazaei et al., 2016).
Analytical and Computational Studies
- Barakat et al. (2018) conducted analytical studies on a compound with a nitro group, demonstrating the use of computational methods to understand its properties, which might be relevant for compounds like "3-Methyl-8-nitro-7-pentylpurine-2,6-dione" (Barakat et al., 2018).
Wirkmechanismus
Target of Action
It is known that xanthine and its derivatives, which include 3-methyl-8-nitro-7-pentylpurine-2,6-dione, have numerous pharmacological activities and play a fundamental role in the field of medicinal chemistry .
Mode of Action
Xanthine derivatives are known to interact with various targets to exert their pharmacological effects
Biochemical Pathways
Xanthine and its derivatives are known to impact various biochemical pathways, leading to a range of pharmacological actions .
Result of Action
Xanthine derivatives are known to exert various pharmacological actions in different systems of the body .
Eigenschaften
IUPAC Name |
3-methyl-8-nitro-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-3-4-5-6-15-7-8(12-10(15)16(19)20)14(2)11(18)13-9(7)17/h3-6H2,1-2H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXNVWIBWQNBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
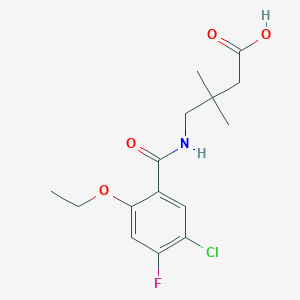
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
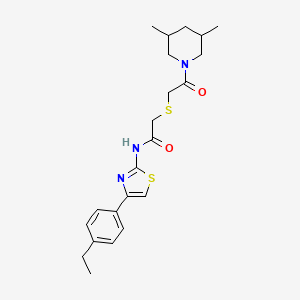
![2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2806322.png)
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2806324.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2806326.png)
